Aristoforin
Description
Overview of Polycyclic Polyprenylated Acylphloroglucinol (PPAP) Natural Products and Their Biological Relevance
Polycyclic polyprenylated acylphloroglucinols (PPAPs) represent a large and structurally diverse class of natural products primarily isolated from plants of the Hypericum and Garcinia genera. uky.edursc.orgacs.org These compounds are characterized by a phloroglucinol (B13840) core that is prenylated and often cyclized to form complex, bridged ring systems. rsc.orguky.eduresearchgate.net The intricate and varied architectures of PPAPs, featuring highly oxygenated and substituted frameworks, have made them fascinating subjects for synthetic chemists. rsc.orguky.edu
The scientific interest in PPAPs is not solely due to their complex structures but also stems from their wide array of significant biological activities. Research has demonstrated that these compounds possess properties including antidepressant, antimicrobial, antitumor, anti-inflammatory, antioxidant, and antiviral activities. uky.eduuky.eduresearchgate.netnih.gov Their potential function as modulators of neurotransmitters associated with depression has garnered considerable attention. uky.edu The broad spectrum of bioactivity makes PPAPs promising candidates for further investigation and development in pharmacology. researchgate.netnih.gov
Contextualization of Hyperforin (B191548) as a Key Bioactive PPAP
Hyperforin is a prominent member of the Polycyclic Polyprenylated Acylphloroglucinol (PPAP) family. researchgate.netwikipedia.org It is a major bioactive phytochemical found in St. John's wort (Hypericum perforatum), a medicinal plant historically used for various purposes. wikipedia.orgnih.gov Hyperforin is considered a key contributor to the pharmacological effects of St. John's wort, particularly its antidepressant properties. wikipedia.orgscispace.com
Structurally, hyperforin is a prenylated phloroglucinol derivative with a unique bicyclo[3.3.1]nonane core. wikipedia.org Beyond its well-documented antidepressant effects, hyperforin exhibits a range of other biological activities, including antibacterial, antitumor, and anti-inflammatory properties. nih.govresearchgate.netucl.ac.uk Its role as a potent bioactive compound has established it as a flagship molecule within the PPAP class, spurring extensive research into its mechanisms of action and potential therapeutic applications. acs.orgnih.gov
Rationale for the Development of Chemically Stabilized Hyperforin Analogues
Challenges Associated with Hyperforin’s Chemical Instability and Aqueous Solubility
Despite its significant therapeutic potential, the practical application of purified hyperforin is hampered by inherent chemical and physical limitations. nih.govresearchgate.net The molecule is notoriously unstable, readily degrading when exposed to light, oxygen, and heat. wikipedia.orgresearchgate.netresearchgate.net This instability is largely attributed to the presence of reactive functional groups, specifically an enolized and oxidation-prone β-dicarbonyl moiety and prenyl side chains. researchgate.netucl.ac.uk
Furthermore, hyperforin is a lipophilic compound with poor solubility in aqueous solutions. researchgate.netresearchgate.netwindows.net This low water solubility presents a significant challenge for pharmaceutical formulation and limits its bioavailability. nih.govresearchgate.net These combined issues of chemical instability and poor aqueous solubility restrict its potential for clinical use and have driven the search for more robust analogues. nih.govresearchgate.net
| Challenge | Description | Consequence |
| Chemical Instability | Prone to degradation by oxidation, light, and heat. researchgate.netresearchgate.net | Limited shelf-life and difficulty in maintaining a consistent dosage. europa.eueuropa.eu |
| Poor Aqueous Solubility | Lipophilic nature results in minimal dissolution in water. researchgate.netwindows.net | Challenges in formulation for therapeutic delivery and reduced bioavailability. nih.govresearchgate.net |
| Reactive Moieties | Contains an enolized β-dicarbonyl system and prenyl groups susceptible to oxidative interaction. researchgate.netucl.ac.uk | Leads to the formation of degradation products that are structurally different from the parent compound. researchgate.netresearchgate.net |
Strategic Design and Synthesis of O-(carboxymethyl)-hyperforin (Aristoforin) to Address Stability and Solubility Limitations
To overcome the inherent drawbacks of hyperforin, researchers have focused on creating chemically stabilized derivatives. A key strategy involves modifying the unstable enolizable hydroxyl group. ucl.ac.uk One of the most successful outcomes of this research is the synthesis of O-(carboxymethyl)-hyperforin, known as this compound. scispace.comresearchgate.net
The synthesis of this compound involves the chemical modification of the hyperforin molecule where an O-carboxymethyl group replaces the enolizable hydroxyl group. ucl.ac.uk This strategic alteration directly addresses the core sources of instability. The resulting derivative, this compound, demonstrates significantly improved stability and is more soluble in aqueous solutions compared to its parent compound. nih.govresearchgate.netnih.gov Crucially, studies have shown that this compound retains the potent biological activities of hyperforin, making it a promising and viable candidate for further development as a therapeutic agent. nih.govresearchgate.netnih.gov
| Compound | Key Structural Feature | Stability | Aqueous Solubility |
| Hyperforin | Enolized β-dicarbonyl system. researchgate.netucl.ac.uk | Low; sensitive to light, oxygen, heat. researchgate.netresearchgate.net | Poor. researchgate.netwindows.net |
| This compound | O-carboxymethyl group replaces the enolic hydroxyl. ucl.ac.uk | High. nih.govnih.gov | Improved. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O6/c1-23(2)13-12-19-35(11)28(16-14-24(3)4)21-36(20-18-26(7)8)33(43-22-30(38)39)29(17-15-25(5)6)32(41)37(35,34(36)42)31(40)27(9)10/h13-15,18,27-28H,12,16-17,19-22H2,1-11H3,(H,38,39)/t28-,35+,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLDQWWNHPHRIL-DZLQXDJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Analog Development of Aristoforin
Chemical Synthesis Pathways for O-(carboxymethyl)-hyperforin
The primary route for the synthesis of Aristoforin, also known as O-(carboxymethyl)-hyperforin, involves the direct chemical modification of hyperforin (B191548). ucl.ac.ukresearchgate.net Hyperforin, a major bioactive constituent of St. John's wort (Hypericum perforatum), is a polyprenylated acylphloroglucinol that is susceptible to degradation by air and light. researchgate.netresearchgate.net This instability is largely attributed to its enolized β-dicarbonyl system. ucl.ac.uk
The synthesis of this compound addresses this instability by targeting the enolizable hydroxyl group. ucl.ac.uk In a key synthetic step, this hydroxyl group is replaced with an O-carboxymethyl group. ucl.ac.uk This modification results in a derivative that is not only more stable when exposed to light and oxygen but also exhibits increased solubility in aqueous solutions. ucl.ac.uknih.gov The enhanced stability and solubility of this compound make it a more suitable candidate for potential therapeutic applications compared to the parent compound, hyperforin. ucl.ac.uknih.gov
Design and Generation of this compound Analogues and Derivatives
The development of this compound has spurred further research into the creation of other hyperforin derivatives with improved pharmacological profiles. The primary goals in designing these analogues are to enhance stability, solubility, and biological activity. nih.govscispace.com
One strategy involves modifications to the enolized cyclohexanedione moiety of hyperforin. nih.gov For instance, the creation of tetrahydrohyperforin and octahydrohyperforin, through the reduction of double bonds in the prenyl side chains, has yielded compounds with potent anti-angiogenic properties. nih.govplos.org These derivatives provide insight into the structure-activity relationship, suggesting that the enolized β-dicarbonyl system plays a crucial role in the biological activity of hyperforin. nih.gov
Another approach focuses on creating salts and esters of hyperforin. An example is the dicyclohexylammonium (B1228976) salt of hyperforin, which has shown promise in preclinical studies. scispace.com The synthesis of various analogues allows for a systematic investigation of how different structural modifications impact the compound's properties, which is essential for the rational design of new and more effective therapeutic agents. nih.govedulll.gredulll.gr Among the analogues developed, some have exhibited significant growth inhibitory activity against various tumor cell lines. edulll.gr
Table 1: Examples of Hyperforin Derivatives and their Modifications
| Compound Name | Modification | Key Finding | Reference(s) |
|---|---|---|---|
| This compound | O-carboxymethylation of the enol hydroxyl group | Increased stability and solubility, retains antitumor properties | ucl.ac.uknih.govnih.gov |
| Tetrahydrohyperforin | Reduction of one prenyl side chain double bond | Potent inhibitor of angiogenesis | nih.govplos.org |
| Octahydrohyperforin | Reduction of two prenyl side chain double bonds | More specific and slightly more potent antiangiogenic compound than hyperforin | nih.gov |
| Hyperforin-DCHA | Dicyclohexylammonium salt | A stable derivative with antitumor actions | scispace.com |
| Analogue II (Unnamed) | Modification of the bicyclic core | Significant growth inhibitory activity against 60 tumor cell lines | edulll.gr |
Exploration of Biomimetic Approaches for Related Polyprenylated Acylphloroglucinols
The complex structures of polyprenylated acylphloroglucinols (PPAPs), the family to which hyperforin and this compound belong, have inspired the development of biomimetic synthesis strategies. edulll.gracs.orgengineering.org.cn These approaches aim to mimic the proposed biosynthetic pathways of these natural products in the laboratory. engineering.org.cnosti.gov The biosynthesis of hyperforin is thought to involve the cyclization of simpler monocyclic polyprenylated acylphloroglucinols. acs.orgnih.gov
Researchers have successfully applied biomimetic strategies to synthesize the core structures of various PPAPs. acs.orgnih.gov For example, a biomimetic approach has been developed that leads to the fully functionalized bicyclic core of type A acylphloroglucinols, which includes hyperforin. edulll.gredulll.gr This strategy often involves an alkylative dearomatization followed by an intramolecular Michael cyclization. nih.gov
Furthermore, oxidative cyclizations of proposed biosynthetic precursors have been used to accomplish the synthesis of several polycyclic polyprenylated acylphloroglucinol natural products, such as ialibinone A, ialibinone B, and hyperguinone B. acs.orgacs.orgcapes.gov.br These biomimetic syntheses often utilize simple starting materials like phloroglucinol (B13840) and proceed through a cascade of reactions to construct the complex polycyclic systems. acs.orgnih.gov The successful application of these strategies not only provides access to these intricate molecules but also lends support to the hypothesized biosynthetic pathways. engineering.org.cnacs.orgnih.govsci-hub.se
Investigational Biological Activities of Aristoforin in Preclinical Models
Antineoplastic and Antiproliferative Effects in Cell-Based Assays
Aristoforin exhibits potent antineoplastic and antiproliferative properties in a range of cancer cell lines. These effects are primarily achieved through the induction of programmed cell death and modulation of the cell cycle.
Impact on Tumor Cell Proliferation
Preclinical data have shown that this compound effectively inhibits the growth of various tumor cells in vitro. semanticscholar.orgmdpi.com
MT-450 Mammary Tumour Cells: this compound has demonstrated a potent inhibitory effect on the in vitro growth of MT-450 rat mammary tumor cells. semanticscholar.orgmdpi.com
HT-29 Colon Adenocarcinoma Cells: In combination with hypericin-mediated photodynamic therapy (HY-PDT), this compound at low concentrations (up to 5 μM) has been shown to stimulate the onset of apoptosis in HT-29 colon adenocarcinoma cells. researchgate.netnih.gov This combination also affects the clonogenic potential of these cells. researchgate.netnih.gov
Hematologic Malignancy Cell Lines: While direct studies on this compound in hematologic malignancy cell lines are less detailed, its parent compound, hyperforin (B191548), has shown pro-apoptotic properties in leukemic cells from patients with B-cell chronic lymphocytic leukemia and has inhibited the growth of various acute myeloid leukemia (AML) cell lines. oaepublish.complos.org Given that this compound retains the antitumor properties of hyperforin, similar effects on hematologic cancer cells can be inferred. nih.gov
Table 1: Effect of this compound on Tumor Cell Proliferation
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| MT-450 | Mammary Tumour | Potent growth inhibition semanticscholar.orgmdpi.com |
| HT-29 | Colon Adenocarcinoma | Stimulation of apoptosis (in combination with HY-PDT) researchgate.netnih.gov |
Induction of Programmed Cell Death (Apoptosis) in Malignant Cells
A key mechanism of this compound's anticancer activity is its ability to induce apoptosis in malignant cells. researchgate.netnih.gov
Studies have shown that at higher concentrations (greater than 10 microM), this compound induces apoptosis in lymphatic endothelial cells. researchgate.netmdpi.com The process involves the loss of mitochondrial membrane potential and the activation of caspase-9, indicating the stimulation of the intrinsic pathway of apoptosis. researchgate.netresearchgate.net This mechanism is similar to how it affects tumor cells. researchgate.netresearchgate.net In HT-29 colon adenocarcinoma cells, the pro-apoptotic action of this compound, particularly when combined with HY-PDT, was linked to increased reactive oxygen species (ROS) generation, leading to the dissipation of mitochondrial membrane potential and activation of caspase-3. nih.gov
Modulation of Cell Cycle Progression
This compound has been found to modulate the cell cycle in cancer cells, contributing to its antiproliferative effects. researchgate.net
At concentrations below 10 microM, both hyperforin and this compound have been observed to induce cell cycle arrest in lymphatic endothelial cells (LECs). researchgate.net In HT-29 colon adenocarcinoma cells, this compound, in combination with HY-PDT, was able to inhibit cell cycle progression. researchgate.netnih.gov Specifically, at a low concentration of 5 µM, it was shown to inhibit cell cycle progression in these cells. researchgate.net
Antiangiogenic and Antilymphangiogenic Potentials
Beyond its direct effects on tumor cells, this compound also targets the processes of angiogenesis and lymphangiogenesis, which are crucial for tumor growth and metastasis.
Inhibition of Lymphatic Endothelial Cell (LEC) Growth and Proliferation in vitro
This compound has demonstrated a significant ability to suppress the growth and proliferation of lymphatic endothelial cells (LECs) in vitro. nih.govresearchgate.net Both hyperforin and this compound were found to significantly inhibit the proliferation of LECs. researchgate.net At concentrations below 10 microM, these compounds induce cell cycle arrest in LECs, while at higher concentrations, they trigger apoptosis. nih.govresearchgate.net
Suppression of Tumor-Induced Lymphangiogenesis in in vivo Animal Models
In addition to its in vitro effects, this compound has been shown to suppress tumor-induced lymphangiogenesis in animal models. nih.govresearchgate.net In a rat model using MT-450 malignant cells, the daily peritumoral administration of this compound for two weeks resulted in a significant reduction in lymphatic capillary outgrowth. mdpi.com Thoracic duct ring outgrowth assays also confirmed that both hyperforin and this compound inhibited lymphangiogenesis. researchgate.netresearchgate.net These findings highlight the potential of this compound to inhibit the formation of new lymphatic vessels, a critical step in tumor metastasis. researchgate.net
Table 2: Investigational Biological Activities of this compound
| Activity | Model System | Key Findings |
|---|---|---|
| Antiproliferative | MT-450, HT-29 cells | Inhibits tumor cell growth. semanticscholar.orgmdpi.comnih.gov |
| Apoptosis Induction | Malignant cells, LECs | Induces programmed cell death via the intrinsic pathway. nih.govresearchgate.netresearchgate.net |
| Cell Cycle Modulation | LECs, HT-29 cells | Causes cell cycle arrest. researchgate.netnih.govresearchgate.net |
| Antiangiogenic | In vitro and in vivo models | Inhibits the formation of new blood and lymphatic vessels. nih.govresearchgate.netmdpi.com |
| Antilymphangiogenic | LECs, in vivo animal models | Suppresses LEC proliferation and tumor-induced lymphangiogenesis. mdpi.comnih.govresearchgate.net |
DNA-Protective Activities
In preclinical assessments, this compound has exhibited DNA-protective capabilities. ebi.ac.uknih.gov Specifically, DNA-topology assays have demonstrated that this compound confers partial protection to plasmid DNA against strand breaks induced by ferrous ions (Fe(2+)). ebi.ac.uknih.goveuropa.eu This model is used to simulate oxidative damage to DNA, indicating a potential role for this compound in mitigating such damage. ebi.ac.uknih.govresearchgate.net
The mechanism underlying this compound's DNA-protective effects is believed to be rooted in its antioxidant properties. ebi.ac.uknih.gov Research suggests that its ability to protect DNA is primarily based on its capacity to scavenge free radicals, particularly the highly reactive hydroxyl radical (•OH). ebi.ac.uknih.govvulcanchem.comscispace.com To evaluate these potential mechanisms, this compound's antioxidant activity was investigated through various assays, including DPPH and •OH scavenging tests. ebi.ac.uknih.gov
Studies have also explored the direct interaction between phloroglucinol (B13840) derivatives and DNA. ebi.ac.uknih.gov While a specific binding constant was determined for its parent compound, hyperforin, through fluorescence titration methods, the primary mechanism for the DNA-protective abilities of both hyperforin and this compound is suggested to be their free radical scavenging activity rather than a strong, direct interaction with the DNA macromolecule itself. ebi.ac.uknih.gov
| Activity | Assay/Model | Key Finding for this compound |
| DNA Protection | DNA-Topology Assay | Partial protection against Fe(2+)-induced DNA breaks. ebi.ac.uknih.goveuropa.eu |
| Antioxidant Mechanism | Free Radical Scavenging Assays | DNA-protective ability is linked to scavenging of free radicals, mainly •OH. ebi.ac.uknih.govscispace.com |
| DNA Interaction | Fluorescence Titration | Investigated alongside hyperforin; protection is mainly attributed to radical scavenging. ebi.ac.uknih.gov |
Enzyme and Transporter Modulation Studies
This compound has been identified as an inhibitor of specific human sirtuin deacetylases. nih.govresearchgate.net Sirtuins are a class of NAD+-dependent enzymes involved in various cellular processes, including gene expression and mitosis. researchgate.net Preclinical studies have shown that this compound inhibits both Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) with activity in the low-micromolar range. nih.govresearchgate.net This positions this compound as a tool for studying the biological roles of these enzymes in pathological processes like cancer and neurodegenerative diseases. nih.govresearchgate.net
| Enzyme Target | Compound | Effect |
| Sirtuin 1 (SIRT1) | This compound | Inhibition. nih.govresearchgate.net |
| Sirtuin 2 (SIRT2) | This compound | Inhibition. nih.govresearchgate.net |
Modulation of Matrix Metalloproteinase (MMP-2, MMP-9) Expression and Activity
This compound, a stable derivative of hyperforin, has been investigated for its effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix and play a crucial role in tumor invasion and metastasis. mdpi.comnih.gov Preclinical studies have demonstrated that this compound can modulate the expression of these critical enzymes.
In a study using HT-29 colon adenocarcinoma cells, this compound at a concentration of 5µM was shown to suppress the expression of both matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). researchgate.net This effect was observed alongside the inhibition of cell cycle progression and a reduction in cell adhesivity. researchgate.net The ability to reduce the expression of these gelatinases suggests a potential mechanism by which this compound may inhibit the metastatic potential of cancer cells. researchgate.net
Much of the related preclinical research has focused on hyperforin, the parent compound from which this compound is derived. researchgate.net These studies provide broader context for the anti-invasive potential of this class of compounds. Hyperforin has been shown to inhibit the production and activity of MMP-2 and MMP-9 in various cancer models. For instance, in central nervous system tumor cells, hyperforin led to a down-modulation of pro-MMP-2 and pro-MMP-9 activities. nih.gov In studies involving primary acute myeloid leukemia (AML) cells, hyperforin inhibited the secretion of proMMP-2 and proMMP-9. researchgate.netoaepublish.com This inhibition of MMPs by hyperforin is considered a component of its potential antiangiogenic properties. researchgate.net Specifically, in acute myeloid leukemia (AML) cells, hyperforin was found to inhibit the production of proMMP-2 and proMMP-9. semanticscholar.orgmdpi.comnih.gov
The table below summarizes key preclinical findings on the modulation of MMP-2 and MMP-9 by this compound and its parent compound, hyperforin.
Table 1: Preclinical Effects of this compound and Hyperforin on MMP-2 and MMP-9
| Compound | Preclinical Model | Key Findings | Citations |
|---|---|---|---|
| This compound | HT-29 colon adenocarcinoma cells | Suppressed expression of MMP-2 and MMP-9 at 5µM. | researchgate.net |
| Hyperforin | Medulloblastoma & Glioblastoma cells | Down-modulation of pro-MMP-2 and pro-MMP-9 activities. | nih.gov |
| Hyperforin | Primary Acute Myeloid Leukemia (AML) cells | Inhibited secretion of proMMP-2 and proMMP-9. | researchgate.netoaepublish.com |
| Hyperforin | Acute Myeloid Leukemia (AML) cells | Inhibited production of proMMP-2 and proMMP-9. | semanticscholar.orgmdpi.comnih.gov |
Influence on Drug Membrane Transporters and Cytochrome P450 Enzymes (e.g., CYP3A4)
The interaction of this compound with drug metabolizing enzymes and membrane transporters is a critical area of investigation, as these interactions can significantly alter the efficacy and safety of co-administered therapeutic agents. Research in preclinical models has revealed that this compound influences the activity of key proteins such as Cytochrome P450 3A4 (CYP3A4) and ATP-binding cassette (ABC) transporters.
In a study utilizing the HT-29 colon adenocarcinoma cell line, this compound treatment was found to significantly decrease CYP3A4 activity. nih.gov This is a noteworthy finding, as CYP3A4 is responsible for the metabolism of a large number of common drugs. uliege.be Inhibition of this enzyme can lead to altered pharmacokinetics of other medications.
The same study also investigated this compound's impact on drug efflux transporters. nih.gov The results showed that this compound treatment affected the protein levels of Multidrug Resistance-Associated Protein 2 (MRP2) and P-glycoprotein (P-gp). nih.gov Specifically, this compound was observed to decrease the protein levels of MRP2 under certain experimental conditions. nih.gov The study concluded that this compound treatment had an inhibitory effect on the activity of individual membrane transport proteins in these cells. nih.gov
These findings for this compound are particularly interesting when contrasted with its parent compound, hyperforin. Hyperforin, a well-known constituent of St. John's wort, is a potent inducer of CYP3A4 and an activator of the P-glycoprotein transporter. semanticscholar.org The opposing effects of this compound (inhibition of CYP3A4) and hyperforin (induction of CYP3A4) highlight a significant divergence in their pharmacological profiles, suggesting that this compound may possess a different drug-drug interaction profile.
The table below details the observed effects of this compound on specific drug transporters and metabolizing enzymes in a preclinical setting.
Table 2: Effects of this compound on Drug Transporters and CYP3A4
| Target Protein | Preclinical Model | Treatment Conditions | Observed Effect | Citations |
|---|---|---|---|---|
| CYP3A4 | HT-29 colon adenocarcinoma cells | Light or dark PDT conditions | Significant decrease in activity. | nih.gov |
| MRP2 | HT-29 colon adenocarcinoma cells | T0- and T6+ conditions | Decrease in protein levels. | nih.gov |
| P-glycoprotein (P-gp) | HT-29 colon adenocarcinoma cells | Light or dark PDT conditions | Affected protein levels. | nih.gov |
| Membrane Transport Proteins | HT-29 colon adenocarcinoma cells | Light or dark PDT conditions | General inhibitory effect on activity. | nih.gov |
Molecular and Cellular Mechanisms Underlying Aristoforin’s Bioactivity
Pathways Involved in Aristoforin-Induced Apoptosis
This compound is a potent inducer of apoptosis in various cell types, including lymphatic endothelial cells (LECs) and cancer cells. researchgate.netnih.gov The primary pathway implicated in this compound-induced apoptosis is the mitochondrial intrinsic pathway. researchgate.netnih.gov This is evidenced by the observed loss of mitochondrial membrane potential, a key event in this pathway. researchgate.netresearchgate.netnih.gov
The process is further characterized by the activation of specific caspases, which are a family of proteases crucial for the execution of apoptosis. Specifically, the activation of caspase-9 has been documented, which is a hallmark of the mitochondrial pathway. researchgate.netnih.govmdpi.com In some cellular contexts, particularly when combined with other agents like hypericin-mediated photodynamic therapy, the activation of the executioner caspase, caspase-3, has also been observed. researchgate.netnih.gov This cascade of events ultimately leads to the systematic dismantling of the cell.
| Key Event | Observation | Affected Cell Types | Source |
|---|---|---|---|
| Mitochondrial Pathway Activation | Loss of mitochondrial membrane potential | Lymphatic endothelial cells, HT-29 colon adenocarcinoma cells | researchgate.netnih.govresearchgate.netnih.gov |
| Caspase Cascade | Activation of caspase-9 | Lymphatic endothelial cells | researchgate.netnih.gov |
| Caspase Cascade | Activation of caspase-3 | HT-29 colon adenocarcinoma cells (in combination therapy) | researchgate.netnih.gov |
Mechanisms of Cell Cycle Arrest
In addition to inducing apoptosis at higher concentrations, this compound causes cell cycle arrest at lower concentrations. researchgate.netnih.gov This inhibitory effect on cell proliferation has been observed in lymphatic endothelial cells at concentrations below 10 microM. researchgate.netnih.gov When used in combination with hypericin-mediated photodynamic therapy, this compound at concentrations up to 5µM has been shown to inhibit cell cycle progression in HT-29 colon adenocarcinoma cells. researchgate.netnih.gov This suggests that this compound can interfere with the normal progression of the cell cycle, thereby halting cell division and proliferation.
Molecular Targets Implicated in Antiangiogenic and Antilymphangiogenic Effects
This compound demonstrates both antiangiogenic (inhibition of new blood vessel formation) and antilymphangiogenic (inhibition of new lymphatic vessel formation) properties. researchgate.netnih.gov A key molecular target implicated in these effects is Vascular Endothelial Growth Factor-A (VEGF-A), a potent signaling protein that promotes angiogenesis. oaepublish.com While direct studies on this compound's effect on VEGF-A are limited, its precursor, hyperforin (B191548), has been shown to inhibit the release of VEGF-A in acute myeloid leukemia (AML) cells. oaepublish.commdpi.com This suggests a likely mechanism by which this compound exerts its antiangiogenic effects.
Furthermore, this compound has been shown to suppress the proliferation of lymphatic endothelial cells and inhibit lymphangiogenesis in both in vitro and in vivo models. researchgate.netnih.gov In thoracic duct ring outgrowth assays, this compound effectively suppressed the outgrowth of lymphatic capillaries. researchgate.netnih.gov
| Effect | Molecular Target/Mechanism | Model System | Source |
|---|---|---|---|
| Antiangiogenic | Inhibition of VEGF-A release (inferred from hyperforin) | Acute Myeloid Leukemia (AML) cells | oaepublish.commdpi.com |
| Antilymphangiogenic | Suppression of lymphatic endothelial cell proliferation | In vitro cell culture | researchgate.netnih.gov |
| Antilymphangiogenic | Inhibition of lymphatic capillary outgrowth | Thoracic duct ring outgrowth assay | researchgate.netnih.gov |
| Antilymphangiogenic | Inhibition of tumor-induced lymphangiogenesis | In vivo animal model | researchgate.netnih.gov |
Role in Oxidative Stress Regulation and Antioxidant Defense
This compound plays a role in the regulation of oxidative stress and contributes to antioxidant defense. nih.gov Studies have demonstrated its ability to scavenge free radicals, particularly hydroxyl radicals (OH). nih.gov This free radical scavenging activity is considered a key mechanism behind its DNA-protective abilities. nih.gov When combined with hypericin-mediated photodynamic therapy, this compound has been shown to increase the generation of reactive oxygen species (ROS), which leads to the dissipation of the mitochondrial membrane potential and subsequent apoptosis in HT-29 colon adenocarcinoma cells. researchgate.netnih.gov This indicates a complex role for this compound in modulating cellular redox status, where it can act as an antioxidant while also contributing to oxidative stress-induced cell death in a therapeutic context.
Interactions with Cellular Components and Macromolecules Beyond DNA
This compound's interactions extend to various cellular components and macromolecules beyond direct DNA binding. While its precursor, hyperforin, has been shown to interact with DNA, this compound's primary DNA-protective mechanism is attributed to its antioxidant properties rather than direct binding. nih.gov
This compound has been found to affect the function of drug efflux transporters. nih.gov Specifically, it can decrease the protein levels of MRP2 and P-gp, which are involved in multidrug resistance in cancer cells. nih.gov This interaction can lead to an increased intracellular accumulation of other therapeutic agents, such as hypericin (B1674126). nih.gov Additionally, this compound has been shown to significantly decrease the activity of cytochrome P450 3A4 (CYP3A4), an important enzyme in drug metabolism. nih.gov These interactions with membrane transporters and metabolic enzymes suggest that this compound can modulate the cellular response to other drugs. nih.gov
Structure Activity Relationship Studies and Comparative Analyses
Comparative Efficacy and Potency of Aristoforin versus Hyperforin (B191548)
This compound was developed to improve upon the pharmacological properties of its parent compound, hyperforin. While hyperforin exhibits significant biological activities, its application is often limited by poor stability and solubility. nih.gov Research indicates that this compound retains, and in some cases enhances, the therapeutic effects of hyperforin.
In the context of cancer, both compounds have demonstrated potent antitumor properties. nih.gov Specifically, they have been shown to suppress the growth of lymphatic endothelial cells (LECs) and inhibit lymphangiogenesis, a process critical for tumor metastasis. researchgate.net Studies on tumor-induced lymphangiogenesis in animal models revealed that both this compound and hyperforin could effectively inhibit this process. researchgate.net Furthermore, at low concentrations (around 5 µM), both compounds induce cell-cycle arrest in LECs, while at higher concentrations (>10 µM), they trigger apoptosis, or programmed cell death. researchgate.net Some evidence suggests that this compound may have more potent effects than its parent compound. For instance, when combined with hypericin-mediated photodynamic therapy (HY-PDT) for colon adenocarcinoma cells, the pro-apoptotic action of this compound was reportedly more pronounced than that of hyperforin.
Both compounds also exhibit DNA-protective capabilities, which are attributed to their ability to scavenge free radicals, particularly hydroxyl (OH) radicals. This antioxidant activity helps shield DNA from damage induced by oxidative stress. researchgate.net
Table 1: Comparative Biological Activities of this compound and Hyperforin
| Biological Activity | This compound | Hyperforin | Key Findings |
|---|---|---|---|
| Antitumor Activity | Yes | Yes | Both compounds show pronounced antitumor properties in vitro and in vivo. nih.gov |
| Anti-lymphangiogenesis | Yes | Yes | Both inhibit LEC proliferation and suppress tumor-induced lymphangiogenesis. researchgate.net |
| Apoptosis Induction in LECs | Yes | Yes | Induce cell-cycle arrest at low concentrations and apoptosis at higher concentrations. researchgate.net |
| DNA Protection | Yes | Yes | Exhibit DNA-protective abilities through free radical scavenging. researchgate.net |
| Potency | Potentially Higher | Baseline | The action of this compound was noted as more pronounced in some anticancer combination therapies. |
Impact of O-carboxymethylation on Biological Activity and Stability
The primary challenge with the therapeutic use of hyperforin is its inherent instability and poor solubility in aqueous solutions. nih.gov this compound is a novel derivative synthesized to overcome these limitations. nih.gov Through chemical modification, specifically O-carboxymethylation, this compound gains significantly improved properties while retaining the potent biological activity of hyperforin.
This structural modification results in a compound that is not only more soluble in aqueous media but also highly stable. nih.gov The enhanced stability is crucial for potential clinical applications, as it ensures the compound remains active for a longer duration. Importantly, this chemical alteration does not compromise its therapeutic efficacy. Studies confirm that this compound retains the pronounced antitumor properties of hyperforin, demonstrating its potential as a viable anticancer drug candidate. nih.govnih.gov
Structure-Activity Relationships of the Polycyclic Polyprenylated Acylphloroglucinol Scaffold and its Derivatives
This compound and hyperforin belong to a class of compounds known as polycyclic polyprenylated acylphloroglucinols (PPAPs). The complex scaffold of these molecules is fundamental to their biological activity, and understanding their structure-activity relationships (SAR) is key to designing more effective derivatives.
A critical structural feature for the anti-angiogenic activity of the PPAP scaffold is the enolized β-dicarbonyl system within the molecule. nih.gov This part of the structure plays a dominant role in the compound's ability to inhibit the formation of new blood vessels. nih.govnih.gov
Further research into the PPAP scaffold has revealed that various modifications can significantly impact bioactivity:
Stereoisomerism and Appendage Diversification: Changes in the three-dimensional arrangement of atoms (stereoisomerism) and alterations to the side chains (appendages) on the core structure can produce substantial effects on biological activity.
Prenyl Group Saturation: The saturation of the prenyl side chains, as seen in derivatives like octahydrohyperforin, can lead to increased potency and specificity in biological effects such as anti-angiogenesis. nih.gov
Rearrangements of the Scaffold: Novel rearrangements of the acylphloroglucinol structure can lead to synthetic scaffolds that modulate key cellular signaling pathways, such as the mTOR and ERK pathways, which are often dysregulated in cancer.
These findings highlight that the PPAP scaffold is highly tunable, allowing for the creation of derivatives with tailored biological activities.
Comparison with Other Hyperforin Derivatives (e.g., Dicyclohexylammonium (B1228976) Salt of Hyperforin, Tetrahydrohyperforin, Octahydrohyperforin)
To improve the stability and efficacy of hyperforin, several other derivatives have been synthesized and evaluated.
Dicyclohexylammonium (DCHA) Salt of Hyperforin: One strategy to stabilize hyperforin is through the formation of a dicyclohexylammonium salt. This modification has been shown to create a stable form of the compound that retains its biological activity, with some studies suggesting its bioactivity is similar or even superior to hyperforin itself. nih.govresearchgate.net
Tetrahydrohyperforin and Octahydrohyperforin: These derivatives are created by the chemical saturation of the prenyl side chains of hyperforin. researchgate.net This modification addresses the oxidative instability of the parent molecule. Comparative studies on their anti-angiogenic properties have yielded significant insights:
Octahydrohyperforin has demonstrated slightly more potent and more specific anti-angiogenic activity than hyperforin. nih.govnih.gov It inhibited the growth of bovine aortic endothelial cells (BAEC) with an IC₅₀ value of 1.0±0.4 µM, which was 50% lower than that of hyperforin. nih.gov Furthermore, its inhibitory effect was found to be more specific to endothelial cells compared to non-endothelial cells. nih.gov
Tetrahydrohyperforin also acts as an inhibitor of angiogenesis, though in vivo assays suggest it is less potent than both hyperforin and octahydrohyperforin. nih.gov
These comparisons underscore that specific modifications to the hyperforin structure can lead to derivatives with enhanced stability and, in the case of octahydrohyperforin, superior potency and specificity. nih.govresearchgate.net
Table 2: Comparison of Hyperforin Derivatives' Anti-Angiogenic Activity
| Compound | Modification | Potency vs. Hyperforin | Specificity | Key Findings |
|---|---|---|---|---|
| DCHA Salt of Hyperforin | Salt Formation | Similar or Superior | Not specified | Improves stability while maintaining or enhancing bioactivity. researchgate.net |
| Tetrahydrohyperforin | Partial Saturation of Prenyl Chains | Less Potent (in vivo) | Similar | Acts as an angiogenesis inhibitor. nih.gov |
| Octahydrohyperforin | Full Saturation of Prenyl Chains | More Potent | More Specific | Shows a 50% lower IC₅₀ for endothelial cell growth inhibition compared to hyperforin and is more specific for these cells. nih.gov |
Advanced Analytical and Characterization Methodologies in Aristoforin Research
Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC, UHPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools in the study of aristoforin. These techniques are routinely employed for the separation, purification, and precise quantification of the compound from complex mixtures.
While specific HPLC or UHPLC methods dedicated exclusively to this compound are not extensively detailed in the public domain, the analytical approaches used for its parent compound, hyperforin (B191548), provide a strong framework. For instance, reversed-phase HPLC (RP-HPLC) is a standard method for analyzing hyperforin and its derivatives. researchgate.net These methods typically utilize a C18 column and a gradient mobile phase, often consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile. researchgate.net Detection is commonly achieved using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths. researchgate.net
For quantitative analysis, HPLC methods are validated to ensure linearity, accuracy, and precision. researchgate.net Standard curves are generated by plotting the peak areas of known concentrations of the analyte against their respective concentrations. researchgate.net The development of sensitive HPLC methods is crucial for determining the concentration of these compounds in various matrices, including extracts and biological fluids. researchgate.net UHPLC systems, offering higher resolution and faster analysis times, are also increasingly used for the analysis of complex mixtures containing phloroglucinol (B13840) derivatives. nipne.ronih.gov
Table 1: Representative Chromatographic Conditions for Analysis of Related Compounds
| Parameter | HPLC for Hyperforin Analysis | UHPLC-DAD-ESI-MS/MS for Hyperforin Degradation |
| Column | RP-C18 | Not specified |
| Mobile Phase | Gradient of 20mM ammonium acetate (B1210297) and acetonitrile | Not specified |
| Flow Rate | 1 mL/min | Not specified |
| Detection | Photodiode Array (PDA) | Diode Array Detector (DAD) and ESI-MS/MS |
| Reference | researchgate.net | nipne.ro |
Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., 1D and 2D NMR, HRESIMS, LC-MS/MS)
The definitive identification and structural confirmation of this compound rely on a combination of sophisticated spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for elucidating the complex structure of this compound. While specific NMR data for this compound is proprietary, the approach for related natural products involves comprehensive analysis of ¹H and ¹³C NMR spectra. mdpi.comufba.br 2D NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish the connectivity of protons and carbons within the molecule, ultimately defining its complete chemical structure. mdpi.comufba.br
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. mdpi.comamericanpharmaceuticalreview.com For this compound, HRESIMS would be used to confirm its molecular formula, C₃₇H₅₄O₆, by providing a precise mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 2 parts per million (ppm). americanpharmaceuticalreview.comscbt.comas-1.co.jp This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. americanpharmaceuticalreview.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the structural information provided by tandem mass spectrometry. synthinkchemicals.comnih.govnih.gov This technique is invaluable for both identifying and structurally characterizing compounds in complex mixtures. synthinkchemicals.com In the context of this compound research, LC-MS/MS would be used to analyze its fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the structure of different parts of the molecule. enovatia.com This is particularly useful for identifying degradation products or metabolites of this compound. acs.org
Table 2: Spectroscopic Data for this compound
| Technique | Information Provided | Application to this compound |
| 1D & 2D NMR | Detailed structural connectivity of atoms. | Elucidation and confirmation of the complete chemical structure. mdpi.comufba.br |
| HRESIMS | Highly accurate molecular weight and elemental composition. | Confirmation of the molecular formula C₃₇H₅₄O₆. mdpi.comamericanpharmaceuticalreview.comscbt.comas-1.co.jp |
| LC-MS/MS | Molecular weight and structural information from fragmentation patterns. | Identification and characterization of this compound and its potential metabolites or degradation products. synthinkchemicals.comnih.govnih.gov |
Bioassay-Guided Fractionation Techniques for Identifying Active Constituents in Related Extracts
Bioassay-guided fractionation is a powerful strategy used to isolate and identify biologically active compounds from natural product extracts. nih.govresearchgate.net This process involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. nih.govphytojournal.com
While this compound is a synthetic derivative, the principles of bioassay-guided fractionation are highly relevant to the discovery of its parent compound, hyperforin, and other bioactive molecules from plants like Hypericum perforatum and Aristolochia species. nih.govjst.go.jpucl.ac.ukresearchgate.net The process typically begins with the extraction of plant material using solvents of varying polarity. nih.gov The resulting crude extract is then partitioned and subjected to various chromatographic techniques, such as column chromatography, to yield fractions. nih.gov Each fraction is then evaluated in a relevant biological assay (e.g., antimicrobial, cytotoxic, or anti-inflammatory assays). nih.govphytojournal.comucl.ac.uk This iterative process of separation and testing ultimately leads to the identification of the specific compound responsible for the observed biological activity. nih.govphytojournal.com For instance, this methodology has been successfully used to link the antibacterial activity of Aristolochia bracteolata extracts to specific aristolochic acids. nih.govresearchgate.netphytojournal.com
Methodologies for Assessing Compound Stability in Research Formulations
The stability of a compound is a critical factor for its development as a research tool or therapeutic agent. This compound was specifically synthesized to be a more stable derivative of hyperforin, which is known for its instability in the presence of light, oxygen, and in certain solvents. ucl.ac.uknih.govwikipedia.orgscispace.com
Methodologies to assess the stability of this compound involve subjecting it to various stress conditions and monitoring its degradation over time. These conditions can include exposure to different temperatures, pH levels, light, and oxidizing agents. nipne.ronih.gov HPLC and UHPLC are the primary analytical techniques used to quantify the remaining amount of the parent compound and to identify and quantify any degradation products that may have formed. researchgate.netnipne.ro Studies have shown that hyperforin is highly unstable in solution, particularly in nonpolar solvents and under basic conditions, while its stability is improved in acidic methanolic solutions. researchgate.net this compound, in contrast, is reported to be highly stable. nih.gov The development of stable formulations is crucial for ensuring consistent and reliable results in research and for potential clinical applications. researchgate.netmdpi.commdpi.com
Table 3: Factors Influencing the Stability of Related Compounds
| Factor | Effect on Hyperforin Stability | Reference |
| Light | Prone to degradation. | ucl.ac.ukwikipedia.orgscispace.com |
| Oxygen | Prone to oxidation. | ucl.ac.ukwikipedia.orgscispace.com |
| Solvent Polarity | More unstable in nonpolar solvents. | researchgate.net |
| pH | More stable in acidic conditions; decomposes in basic conditions. | researchgate.net |
Future Directions and Emerging Research Avenues for Aristoforin
Elucidation of Complete Biosynthetic Pathways of Parent Compounds (e.g., Hyperforin) to Inform Semi-Synthesis and Production
The intricate chemical structure of aristoforin, a derivative of hyperforin (B191548), presents significant challenges for total chemical synthesis. researchgate.net A more viable and scalable approach lies in the semi-synthesis from its naturally occurring parent compound, hyperforin, which is a major bioactive constituent of St. John's wort (Hypericum perforatum). researchgate.netcjnmcpu.com However, the efficient production of hyperforin itself is hampered by the incomplete understanding of its biosynthetic pathway. cjnmcpu.com
Recent breakthroughs in genomics and molecular biology are paving the way to unravel this complex pathway. Labeling experiments have indicated that the acylphloroglucinol core of hyperforin originates from the polyketide biosynthesis pathway, while the prenyl groups are derived from the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. cjnmcpu.com The key enzymes, particularly the prenyltransferases responsible for adding multiple prenyl groups to the core structure, have remained elusive for a long time. cjnmcpu.com
A significant advancement came with the sequencing of the tetraploid genome of H. perforatum and the use of single-cell RNA sequencing. biorxiv.orgresearchgate.netnih.gov This innovative approach led to the identification of specific "Hyper cells" where hyperforin biosynthesis occurs. biorxiv.orgresearchgate.netnih.gov Furthermore, researchers have successfully identified and characterized four transmembrane prenyltransferases (HpPT1–4) that are crucial for completing the hyperforin biosynthetic pathway. researchgate.netnih.gov The reconstitution of this pathway in hosts like yeast and tobacco has been demonstrated, opening the door for the synthetic biology-based production of hyperforin. biorxiv.orgresearchgate.net
Future research will likely focus on optimizing these heterologous expression systems for large-scale, cost-effective production of hyperforin. A complete elucidation of the entire biosynthetic pathway, including the regulatory networks that control the expression of biosynthetic genes, will be instrumental. This knowledge will not only enable the bio-engineering of microorganisms or plant cultures for enhanced hyperforin yield but also facilitate the chemo-enzymatic synthesis of novel this compound analogs with improved therapeutic properties. cjnmcpu.comarxiv.org
Identification of Novel and Specific Molecular Targets for this compound’s Diverse Bioactivities
This compound, a stable derivative of hyperforin, exhibits a wide range of pharmacological activities, including potent anticancer effects. science.govnih.gov While some of its biological effects are attributed to its parent compound's known activities, such as the inhibition of lymphatic endothelial cell proliferation, the precise molecular targets of this compound itself are not fully understood. researchgate.net A major challenge in the therapeutic development of many natural product derivatives, including this compound, is their lack of specific molecular targets. oncotarget.com
Current research suggests that hyperforin and its derivatives may act on multiple targets, contributing to their diverse bioactivities. For instance, hyperforin has been shown to inhibit the reuptake of several neurotransmitters and modulate the activity of various enzymes and ion channels. wikipedia.org In the context of cancer, hyperforin targets molecules involved in cell proliferation, apoptosis, angiogenesis, and metastasis. researchgate.net this compound has been shown to be more potent than hyperforin in inducing apoptosis and suppressing tumor cell proliferation. researchgate.net
Future investigations should employ a multi-pronged approach to identify the specific molecular targets of this compound. This could involve affinity chromatography-based target identification, computational molecular docking studies, and high-throughput screening against a panel of kinases, receptors, and enzymes. plos.org Elucidating the specific cellular targets will be crucial for understanding the mechanisms underlying this compound's therapeutic effects and for designing more targeted and effective therapies. vulcanchem.com
Advanced Preclinical Efficacy Modeling in Complex Biological Systems
To translate the promising in vitro activities of this compound into clinical applications, robust preclinical efficacy modeling in complex biological systems is essential. mdpi.com While initial studies have demonstrated the potent inhibitory action of this compound on the in vitro growth of tumor cells and its ability to reduce tumor-provoked lymphangiogenesis in animal models, more sophisticated models are needed to predict its clinical efficacy accurately. researchgate.netmdpi.com
Future preclinical studies should move beyond simple cell culture and xenograft models. The use of patient-derived xenografts (PDXs), which better recapitulate the heterogeneity and microenvironment of human tumors, would provide more clinically relevant data on this compound's efficacy. Additionally, the development of three-dimensional (3D) organoid cultures and microfluidic "tumor-on-a-chip" models can offer a more realistic platform to study drug response and resistance mechanisms in a controlled environment. uliege.be
Moreover, evaluating the efficacy of this compound in genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human cancers would provide valuable insights into its therapeutic potential in a more physiologically relevant setting. These advanced preclinical models will be instrumental in identifying predictive biomarkers of response and in optimizing the therapeutic window for this compound.
Investigation of Combination Strategies with Other Bioactive Compounds or Therapies (e.g., Photodynamic Therapy)
A promising avenue for enhancing the therapeutic efficacy of this compound is through combination strategies with other bioactive compounds or established cancer therapies. mdpi.comrsc.org The rationale behind this approach is to target multiple cellular pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance. mdpi.com
One particularly interesting combination is with photodynamic therapy (PDT). A study has shown that combining a sub-optimal dose of hypericin-mediated PDT with this compound significantly enhances the pro-apoptotic and anti-invasive effects in colon adenocarcinoma cells. nih.govscilit.com this compound was found to increase the accumulation of hypericin (B1674126) and the generation of reactive oxygen species (ROS), leading to enhanced cancer cell death. nih.gov
Future research should explore other combination strategies. For instance, combining this compound with conventional chemotherapeutic agents could allow for dose reduction of the cytotoxic drugs, thereby minimizing side effects. scispace.com Investigating combinations with targeted therapies, such as kinase inhibitors or immunotherapy, could also unlock new therapeutic possibilities. sci-hub.se Preclinical studies using the advanced models described in the previous section will be crucial for identifying effective and safe combination regimens for clinical translation.
Development of Novel Analytical Techniques for In Vivo Tracking and Biodistribution in Preclinical Models
Understanding the in vivo fate of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is critical for its development as a therapeutic agent. However, the lack of sensitive and specific analytical techniques for in vivo tracking and biodistribution studies poses a significant challenge.
The development of novel analytical methods is therefore a key area for future research. This could involve the synthesis of radiolabeled or fluorescently tagged this compound analogs that would allow for non-invasive imaging techniques like positron emission tomography (PET) or in vivo fluorescence imaging. These methods would provide real-time information on the compound's accumulation in tumors and other tissues, helping to optimize dosing schedules and delivery strategies.
Furthermore, advanced mass spectrometry imaging (MSI) techniques could be employed to map the spatial distribution of this compound and its metabolites within tissue sections at high resolution. This would provide invaluable insights into the compound's mechanism of action at the tissue and cellular level. The development of such sophisticated analytical tools will be essential for accelerating the preclinical development of this compound and for paving the way for its clinical evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
